N-benzyl-2-nitroaniline

Catalog No.
S708329
CAS No.
5729-06-6
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-nitroaniline

CAS Number

5729-06-6

Product Name

N-benzyl-2-nitroaniline

IUPAC Name

N-benzyl-2-nitroaniline

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

LAOUKNRSKBRAMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-]

N-benzyl-2-nitroaniline (CAS: 5729-06-6) is a pre-functionalized ortho-nitroaniline derivative that serves as a critical building block in the synthesis of N-benzyl-o-phenylenediamines, 1-benzylbenzimidazoles, and quinoxalin-2(1H)-ones [1]. Appearing as a yellow-to-orange crystalline solid with a melting point of 73–74 °C, this compound is characterized by its pre-installed N-benzyl group, which significantly alters its reactivity and downstream regioselectivity compared to unsubstituted 2-nitroaniline [2]. In pharmaceutical and agrochemical procurement, N-benzyl-2-nitroaniline is primarily selected to bypass the regioselectivity issues inherent in the post-cyclization alkylation of heterocycles, offering a streamlined, high-yielding pathway to complex, biologically active 1,2-disubstituted benzimidazole and quinoxaline scaffolds [1].

Attempting to substitute N-benzyl-2-nitroaniline with the cheaper, unsubstituted 2-nitroaniline introduces severe process inefficiencies during the synthesis of N-alkylated heterocycles. If 2-nitroaniline is used, the resulting 1H-benzimidazole must undergo a post-cyclization N-benzylation step using toxic benzyl halides under harsh basic conditions [1]. For unsymmetrical benzimidazoles, this post-alkylation inevitably produces a mixture of regioisomers (e.g., 1,5- vs. 1,6-disubstituted derivatives) that require laborious, solvent-intensive chromatographic separation, drastically lowering the overall isolated yield [2]. By procuring N-benzyl-2-nitroaniline, chemists lock in the N1-benzyl position prior to cyclization, guaranteeing absolute regioselectivity, eliminating a synthetic step, and avoiding the handling of lachrymatory benzylating agents in late-stage synthesis[1].

Absolute Regiocontrol in Unsymmetrical Benzimidazole Synthesis

When synthesizing 1-benzyl-2-substituted benzimidazoles, utilizing N-benzyl-2-nitroaniline as the starting material provides 100% regioselectivity for the N1-benzyl isomer because the benzyl group is pre-installed prior to ring closure [1]. In contrast, starting with unsubstituted 2-nitroaniline requires post-cyclization N-alkylation, which typically yields problematic mixtures of N1 and N3 (or 1,5/1,6) regioisomers when the benzimidazole core is unsymmetrical[2].

Evidence DimensionRegiomeric purity of the final N-alkylated heterocycle
Target Compound Data100% regioselectivity (single N1-benzyl isomer)
Comparator Or Baseline~1:1 to 3:1 mixture of regioisomers (using 2-nitroaniline + post-cyclization benzylation)
Quantified DifferenceComplete elimination of off-target regioisomers
ConditionsReductive cyclization of pre-alkylated precursor vs. basic N-alkylation of 1H-benzimidazole

Eliminates the need for costly and yield-destroying chromatographic separation of regioisomers during API manufacturing.

High-Yield Room Temperature Cyclization to Quinoxalines

The reduced form of N-benzyl-2-nitroaniline (N-benzyl-o-phenylenediamine) demonstrates exceptional reactivity in mild cyclizations, achieving 78–83% yields of 1-benzyl-2-methyl-1H-benzo[d]imidazole when reacted with acetoin at room temperature in an open flask [1]. Conversely, achieving comparable yields (>80%) with traditional unsubstituted precursors often requires harsh conditions, such as strong acids, microwave irradiation, or temperatures exceeding 100 °C [1].

Evidence DimensionProduct yield under ambient, open-flask conditions
Target Compound Data78–83% yield at room temperature
Comparator Or Baseline<50% yield or reaction failure without high heat/microwave assistance
Quantified Difference>30% yield increase under ambient conditions
Conditions2 M HCl in DCM, room temperature, O2 atmosphere, 2 hours

Enables the energy-efficient, scalable synthesis of complex heterocyclic libraries without requiring specialized pressure or microwave reactors.

Cost-Effective, Catalyst-Free Precursor Manufacturability

N-benzyl-2-nitroaniline can be manufactured highly efficiently via direct nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-nitrobenzene with benzylamine, routinely achieving 89–94% yields without the need for transition metal catalysts [1]. In direct comparison, attempting to synthesize this compound by N-alkylating 2-nitroaniline with benzyl alcohol requires expensive Ir(III) NHC catalysts at 120 °C and only achieves a 64% yield [2].

Evidence DimensionSynthesis yield of the N-benzyl-2-nitroaniline building block
Target Compound Data89–94% yield (via catalyst-free SNAr)
Comparator Or Baseline64% yield (via Ir-catalyzed N-alkylation of 2-nitroaniline)
Quantified Difference25–30% higher yield without expensive transition metals
ConditionsCatalyst-free microwave/reflux vs. 1 mol% Ir(III) catalyst at 120 °C for 24 hours

The ability to produce or procure this precursor in >89% yield via simple SNAr drastically lowers raw material costs compared to catalytic routes.

Compatibility with Green, Solvent-Free Condensation Workflows

N-benzyl-o-phenylenediamine, generated directly from N-benzyl-2-nitroaniline, is highly compatible with solvent-free oxidative condensations, yielding 1,2-disubstituted benzimidazoles in 85–99% yields using inexpensive Na2S2O5 as an oxidant[1]. Traditional solvent-based methods using unsubstituted diamines typically require refluxing in strong acids (e.g., 4N HCl) or toxic organic solvents for 2–24 hours to achieve similar conversions [1].

Evidence DimensionCyclization yield in solvent-free conditions
Target Compound Data85–99% yield (solvent-free, Na2S2O5 oxidant)
Comparator Or BaselineRequires toxic solvents or strong acids (4N HCl) to achieve >80% yield
Quantified DifferenceEquivalent or higher yields with zero organic solvent waste
ConditionsSolvent-free oxidative condensation with benzylamines

Strongly supports green-chemistry initiatives and reduces solvent waste disposal costs in industrial scale-up.

Regioselective Synthesis of 1-Benzylbenzimidazole APIs

Ideal for pharmaceutical manufacturing where absolute regiocontrol is required for unsymmetrical 1-benzyl-2-substituted benzimidazoles. Using N-benzyl-2-nitroaniline avoids late-stage isomer mixtures and eliminates the need for complex chromatographic purification [1].

Energy-Efficient Generation of Quinoxalin-2(1H)-one Libraries

Selected as the optimal precursor for room-temperature, open-flask cyclizations with alpha-ketoesters. This allows for the rapid, high-yielding generation of bioactive quinoxaline libraries without the energy overhead of microwave or high-temperature reactors[1].

Solvent-Free Industrial Heterocycle Production

Highly suited for green-chemistry industrial processes employing solvent-free, Na2S2O5-mediated oxidative condensations. The reduced form of this compound reliably produces 1,2-disubstituted benzimidazoles in >85% yields, minimizing solvent waste[2].

XLogP3

3.7

Wikipedia

N-benzyl-2-nitroaniline

Dates

Last modified: 08-15-2023

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